4,6-Dibromo-2-(bromomethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

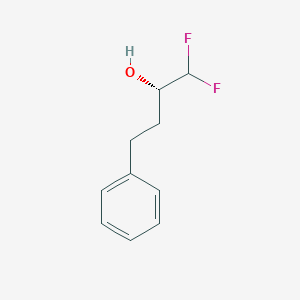

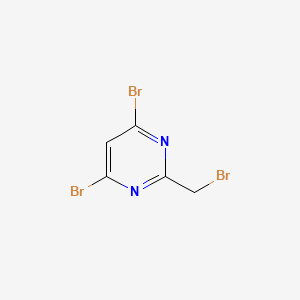

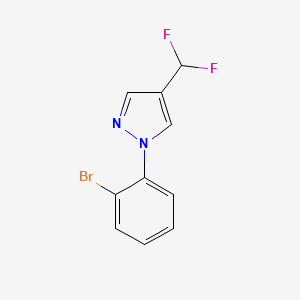

“4,6-Dibromo-2-(bromomethyl)pyrimidine” is an organic compound with the CAS Number: 1803610-39-0 . It has a molecular weight of 330.8 and its IUPAC name is 4,6-dibromo-2-(bromomethyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of “4,6-Dibromo-2-(bromomethyl)pyrimidine” is represented by the InChI code: 1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 3 bromine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dibromo-2-(bromomethyl)pyrimidine” include a molecular weight of 330.8 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications

Microwave-Assisted Synthesis in Drug Development

4,6-Dibromo-2-(bromomethyl)pyrimidine derivatives have been utilized as precursors for synthesizing various spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. Microwave-assisted synthesis has significantly enhanced reaction yields, reduced reaction times, and minimized environmental impacts. Some newly synthesized compounds exhibited moderate antimicrobial activities (Faty, Rashed, & Youssef, 2015).

Advancements in Charge Transfer Materials

4,6-Dibromo-2-(bromomethyl)pyrimidine derivatives have contributed to the design of efficient charge transfer materials. The pyrimidine derivatives, especially 4,6-di(thiophen-2-yl)pyrimidine, have been explored for their potential in reducing the HOMO–LUMO energy gap and improving intramolecular charge transfer. Theoretical studies suggest these derivatives might have better or comparable charge transfer properties to commonly used materials (Irfan, 2014).

Synthesis of Antiviral Compounds

Research has delved into the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. The use of 4,6-Dibromo-2-(bromomethyl)pyrimidine in these syntheses led to compounds that showed significant inhibitory activity against retrovirus replication in cell cultures, demonstrating potential for antiviral drug development (Hocková, Holý, Masojídková, et al., 2003).

Development of Polymeric Materials

The synthesis of new 2-alkoxy- and 2-alkylthio-4,6-di(bromomethyl)pyrimidines has led to the development of novel poly(p-arylenevinylene)s. These materials have been investigated for their optical and electrochemical properties in solutions and their structural properties in thin films. This indicates the potential use of 4,6-Dibromo-2-(bromomethyl)pyrimidine in the development of materials with specific electronic or optical properties (Komissarova, Lunegov, Mayorova, et al., 2016).

properties

IUPAC Name |

4,6-dibromo-2-(bromomethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSWTGRZCCFPJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-(bromomethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)